2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide
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Overview
Description
2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a deuterated benzoyl group. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The deuterium atoms in the benzoyl group can provide unique properties, such as increased stability and altered metabolic pathways, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials, including 2-amino-5-hydroxybenzoic acid and deuterated benzoyl chloride.
Formation of Intermediate: The first step involves the acylation of 2-amino-5-hydroxybenzoic acid with deuterated benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate 2-amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)benzoic acid.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Acetylation: The final step involves the acetylation of the alcohol with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways due to the presence of deuterium atoms, which can alter reaction rates and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of stable isotopic labeled compounds for use in mass spectrometry and other analytical techniques.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and function.
Pathways Involved: The presence of deuterium atoms can affect metabolic pathways by altering the rate of enzymatic reactions and the stability of intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-hydroxybenzoic acid
- 2-Amino-5-hydroxy-3-benzoylbenzoic acid
- 2-[2-Amino-5-hydroxy-3-(benzoyl)phenyl]acetamide
Uniqueness
2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide is unique due to the presence of deuterium atoms in the benzoyl group. This isotopic substitution can enhance the compound’s stability, alter its metabolic pathways, and provide unique properties for research and industrial applications.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
2-[2-amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O3/c16-13(19)7-10-6-11(18)8-12(14(10)17)15(20)9-4-2-1-3-5-9/h1-6,8,18H,7,17H2,(H2,16,19)/i1D,2D,3D,4D,5D |
InChI Key |
RENQVUHCLLZUOP-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC(=CC(=C2N)CC(=O)N)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)CC(=O)N)O |
Origin of Product |
United States |
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